Product packaging for (-)-Pinocampheol(Cat. No.:CAS No. 35997-96-7)

(-)-Pinocampheol

Cat. No.: B12780163
CAS No.: 35997-96-7
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-LURQLKTLSA-N
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Description

(-)-Pinocampheol (C 10 H 18 O, Molecular Weight: 154.25) is a high-purity terpene alcohol of interest in organic synthesis and chemical research . This compound serves as a key precursor in catalytic studies; for instance, it can be dehydrogenated over solid catalysts like MgO to produce pinocamphone, a valuable fragrance and flavor compound, with research demonstrating conversion yields up to 40 mol% . This makes this compound a critical reagent for investigating catalytic hydrogen transfer processes and developing sustainable synthetic methodologies. The compound is provided as a Research Use Only (RUO) product. RUO products are intended solely for laboratory research purposes and are not intended for diagnostic, therapeutic, or human use . The manufacturer's intended use is strictly for basic research, such as pharmaceutical or chemical investigation, and must not be incorporated into finished products for medical application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B12780163 (-)-Pinocampheol CAS No. 35997-96-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35997-96-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1

InChI Key

REPVLJRCJUVQFA-LURQLKTLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

melting_point

67 °C

physical_description

Solid

Origin of Product

United States

Synthetic Methodologies for Pinocampheol and Its Derivatives

Established Laboratory Synthesis Routes

The foundational methods for synthesizing (-)-Pinocampheol primarily rely on the manipulation of readily available terpene precursors. These routes, honed over years of research, provide reliable access to the pinane (B1207555) skeleton.

Hydroboration-Oxidation Strategies

A cornerstone in the synthesis of pinane-based alcohols is the hydroboration-oxidation of pinenes. Specifically, the synthesis of (-)-isopinocampheol (B1672273), a diastereomer of this compound, is readily achieved through the hydroboration of (+)-α-pinene. oup.comicj-e.org This reaction proceeds via the syn-addition of a borane (B79455) reagent across the double bond, followed by oxidation. acs.org

The hydroboration of α-pinene is highly stereoselective due to steric hindrance. The borane reagent preferentially attacks the double bond from the less hindered face, which is opposite to the gem-dimethyl bridge. acs.orgmdpi.com This controlled approach dictates the stereochemistry of the resulting organoborane intermediate. The reaction typically proceeds only to the dialkylborane stage, known as diisopinocampheylborane (B13816774) (Ipc₂BH), due to the significant steric bulk of the pinene moiety. smolecule.com

Subsequent oxidation of the diisopinocampheylborane intermediate, commonly with hydrogen peroxide in an alkaline solution, replaces the boron-carbon bond with a hydroxyl group, yielding isopinocampheol with retention of configuration. acs.orgmdpi.com The use of enantiomerically pure (+)-α-pinene as a starting material directly leads to the formation of optically active (-)-isopinocampheol. oup.com Various borane reagents can be employed, including borane-methyl sulfide (B99878) complex (BMS) or diborane (B8814927) generated in situ from sodium borohydride (B1222165) and boron trifluoride etherate. oup.commdpi.com

Reagent SystemPrecursorKey IntermediateProductRef
BH₃-SMe₂ / H₂O₂, NaOH(+)-α-Pinene(-)-Diisopinocampheylborane(-)-Isopinocampheol oup.com
NaBH₄ / BF₃·OEt₂ / H₂O₂(-)-α-PineneDiisopinocampheylboraneIsopinocampheol mdpi.comrsc.org

Hydrogenation of Precursors

Catalytic hydrogenation represents another fundamental approach to obtaining pinane-derived alcohols. This method typically involves the reduction of a ketone precursor, such as pinocamphone (B1236806) or its isomers. ontosight.ai The stereochemical outcome of the hydrogenation is highly dependent on the catalyst, substrate, and reaction conditions.

This compound can be synthesized by the reduction of (-)-pinocamphone. ontosight.ai The choice of catalyst is critical in directing the stereoselectivity of the reduction to favor the formation of the desired alcohol isomer. Various heterogeneous and homogeneous catalysts are employed for such transformations. researchgate.netchimia.ch For instance, the hydrogenation of the C=C double bond in carvone (B1668592) to dihydrocarvone (B1202640) can be achieved selectively using homogeneous catalysts like tris(triphenylphosphine)rhodium chloride, leaving the carbonyl group intact. orgsyn.org A similar principle of selective reduction can be applied to unsaturated pinene derivatives. The hydrogenation of trans-pinocarveol has also been reported as a route to isopinocampheol.

The reduction of pinocamphone to pinocampheol is a key step that establishes the stereochemistry at the hydroxyl-bearing carbon. The approach of hydrogen to the carbonyl group is influenced by the steric environment of the bicyclic pinane framework.

PrecursorReactionProductCatalyst ExampleRef
(-)-PinocamphoneReduction/HydrogenationThis compoundNot specified ontosight.ai
Isopinocamphone (B82297)HydrogenationIsopinocampheolNot specified oup.com
α-PineneStereoselective Hydrogenationcis-PinaneRu-NiO/Hβ researchgate.net

Advanced Organic Synthesis Approaches

Modern synthetic chemistry has introduced more sophisticated and versatile methods for the construction of complex molecules like this compound and its derivatives. These approaches offer greater control and flexibility in designing synthetic routes.

Development of Novel Synthetic Pathways and Strategies

Research into novel synthetic pathways often leverages the chiral scaffold of readily available pinenes to create new, valuable derivatives. For instance, α-pinene can be converted into a variety of functionalized intermediates, such as 3-hydroxynopinone, which can then serve as a starting point for the synthesis of more complex molecules like β-amino alcohols. mdpi.com These amino alcohols are precursors to chiral ligands, such as phosphinooxazolines (PHOX), which have applications in asymmetric catalysis. mdpi.com

The development of these pathways involves multi-step reaction sequences that introduce new functional groups and stereogenic centers onto the pinane framework. These strategies highlight the versatility of pinenes as chiral building blocks for creating diverse molecular architectures. mdpi.com

Modular Synthesis and Derivatization

The concept of modular synthesis is particularly powerful when applied to the pinane skeleton. This approach involves the assembly of molecules from distinct, interchangeable modules, allowing for the rapid generation of a library of related compounds. This is exemplified in the synthesis of pinane-based aminodiol derivatives. mdpi.com Starting from (-)-β-pinene, a sequence of reactions can introduce amino and diol functionalities in a diastereoselective manner, creating potential chiral ligands for asymmetric synthesis. mdpi.com

Similarly, derivatives of (-)-isopinocampheol have been synthesized by varying heterocyclic moieties and linker lengths to explore their biological activities. nih.gov This modular approach, where different structural units can be systematically varied, is crucial for structure-activity relationship studies and the development of new functional molecules. nih.govchemmethod.com

Retrosynthetic Analysis and Route Scouting

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgwikipedia.org

A retrosynthetic analysis of this compound suggests two primary disconnection strategies based on the established synthetic methods:

C-O Bond Disconnection: A disconnection of the carbon-oxygen bond of the hydroxyl group leads directly to a pinocamphone precursor. This corresponds to a forward-sense reduction or hydrogenation reaction.

C-C and C-O Bond Disconnections (via Hydroboration): A more complex disconnection, corresponding to the reverse of a hydroboration-oxidation, would break a C-C and a C-O bond, leading back to α-pinene as the precursor. This is a powerful strategy as it utilizes a simple, abundant, and chiral starting material.

This logical, backward-looking approach allows chemists to identify potential synthetic routes and evaluate them based on efficiency, stereocontrol, and the availability of starting materials. ub.edu

Spectroscopic Characterization and Analytical Techniques

Advanced Spectroscopic Methods in (-)-Pinocampheol Research

Spectroscopic techniques are fundamental in determining the molecular structure of this compound. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's structure.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment and spatial relationships. For instance, the protons in the methyl groups and those attached to the bicyclic ring system exhibit characteristic signals that aid in their assignment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. udel.edu The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of attached atoms. udel.edu The spectrum of this compound will show distinct peaks for each unique carbon atom, including the methyl carbons, the carbons of the bicyclic ring, and the carbon atom bonded to the hydroxyl group. udel.edunih.gov

Table 1: Representative NMR Data for Pinocampheol Isomers

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH-OH ~4.0-4.2 ~65-75
CH ~1.8-2.5 ~40-55
CH₂ ~1.5-2.2 ~25-40
C(CH₃)₂ - ~38
CH-CH₃ ~1.9 ~48
C-CH₃ ~1.2 ~28
C-CH₃ ~1.0 ~23
C-CH₃ ~0.8 ~21

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. hmdb.camdpi.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺). libretexts.org For this compound, with a molecular formula of C₁₀H₁₈O, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 154 g/mol . nih.govnih.gov

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. libretexts.orgchemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For alcohols like this compound, common fragmentation pathways include the loss of a water molecule (M-18) and cleavage of carbon-carbon bonds adjacent to the hydroxyl group. libretexts.org The analysis of these fragment ions provides valuable structural information. libretexts.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.comumsystem.edu These techniques are based on the principle that molecular bonds vibrate at specific frequencies. compoundchem.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. vscht.cz The C-H stretching vibrations of the alkane structure appear in the region of 2850-3000 cm⁻¹. vscht.cz The C-O stretching vibration is usually found in the 1000-1200 cm⁻¹ region. compoundchem.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Shift (cm⁻¹)
O-H Stretching 3200-3600 (broad) Weak
C-H (sp³) Stretching 2850-3000 2850-3000
C-O Stretching 1000-1200 Moderate
C-C Stretching Fingerprint Region (below 1500) Strong

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity. These techniques are often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. scielo.brnih.gov In GC, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the column's stationary phase. mdpi.com The separated components then enter the mass spectrometer, which provides mass spectra for their identification. scielo.brmdpi.com

GC-MS is widely used to determine the purity of this compound samples and to identify it in complex mixtures such as essential oils. scielo.brnih.gov The retention time of this compound in the GC column and its characteristic mass spectrum allow for its unambiguous identification and quantification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another valuable tool for the analysis of this compound, particularly for samples that are not suitable for GC analysis or when higher sensitivity is required. rsc.org In LC-MS, the separation is performed in the liquid phase, and the eluent is then introduced into the mass spectrometer. nih.gov

LC-MS/MS, or tandem mass spectrometry, provides an additional layer of specificity. nih.gov A specific ion from the initial mass spectrum (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This technique is highly selective and can be used for the accurate quantification of this compound in complex biological or environmental samples. mdpi.com

Biosynthetic Pathway Elucidation of Pinocampheol

Identification of Enzymatic Steps in Monoterpene Biosynthesis

The formation of (-)-pinocampheol is a multi-step enzymatic process that begins with precursors from primary metabolism and proceeds through cyclization and subsequent functionalization. The proposed pathway involves at least three key enzymatic steps.

First, the universal C5 building blocks of all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are generated. In plants, this typically occurs via the methylerythritol 4-phosphate (MEP) pathway located in the plastids. acs.org A geranyl diphosphate synthase (GPPS) then catalyzes the head-to-tail condensation of one molecule of IPP and one of DMAPP to form geranyl diphosphate (GPP), the direct C10 precursor for all monoterpenes. acs.org

The crucial step that defines the pinane (B1207555) backbone is the cyclization of the linear GPP molecule. This reaction is catalyzed by a class of enzymes known as monoterpene synthases (mTC/Ss), specifically pinene synthases (PS). acs.orgukri.org These enzymes facilitate a complex carbocation-driven reaction cascade that results in the formation of bicyclic products, primarily α-pinene and β-pinene. acs.org The ratio of α- to β-pinene produced can vary depending on the specific synthase enzyme. acs.org

The final proposed step in the biosynthesis of this compound is the stereospecific hydroxylation of a pinene precursor. This oxidation is believed to be catalyzed by a cytochrome P450 (CYP) monooxygenase. vulcanchem.commdpi.com These enzymes are well-known for their role in functionalizing terpene skeletons. mdpi.comuq.edu.au For instance, the mountain pine beetle enzyme CYP6DE1 has been shown to hydroxylate α-pinene to produce trans-verbenol. nih.gov A similar, highly specific CYP enzyme in plants like Hyssopus officinalis is responsible for introducing a hydroxyl group at the C3 position of the pinane ring, converting a pinene intermediate into this compound. vulcanchem.commdpi.comresearchgate.net The presence of other oxygenated pinane derivatives like pinocamphone (B1236806) and isopinocamphone (B82297) in hyssop further supports the activity of such oxidative enzymes in its metabolic pathways. nih.govjocpr.comjapsonline.com

StepPrecursor(s)Enzyme ClassProduct(s)Role in Pathway
1IPP, DMAPPGeranyl Diphosphate Synthase (GPPS)Geranyl Diphosphate (GPP)Formation of the universal C10 monoterpene precursor. acs.org
2Geranyl Diphosphate (GPP)Pinene Synthase (PS)α-Pinene, β-PineneCyclization to form the core bicyclic pinane skeleton. acs.org
3Pinene Precursor (e.g., α-pinene)Cytochrome P450 Monooxygenase (CYP)This compoundStereospecific hydroxylation to yield the final alcohol. vulcanchem.commdpi.com

Synthetic Biology Applications in Natural Product Production

Synthetic biology offers a powerful and sustainable alternative to chemical synthesis or agricultural extraction for producing valuable plant-derived compounds like this compound. ukri.orgnih.gov This approach involves engineering common microorganisms, such as E. coli or S. cerevisiae, to serve as "cell factories" that can convert simple feedstocks like glucose into complex target molecules. nih.govosti.gov

The construction of a microbial chassis for monoterpenoid production involves several key steps. First, the host organism's native metabolism is engineered to enhance the production of the IPP and DMAPP precursors. This often involves introducing the entire mevalonate (B85504) (MEV) pathway into E. coli or upregulating the native MEV pathway in yeast to create a high-flux route to the universal GPP precursor. nih.gov

Next, the specific biosynthetic genes for the target molecule, identified through the methods described in section 4.2, are introduced into the engineered host. For this compound, this would require expressing a heterologous Geranyl Diphosphate Synthase (GPPS), a pinene synthase (PS), and the specific cytochrome P450 monooxygenase responsible for the final hydroxylation step. acs.orgnih.gov Since P450 enzymes require a partner enzyme, a cytochrome P450 reductase (CPR), for electron transfer, the gene for a compatible CPR must also be co-expressed.

Several strategies are employed to optimize production and overcome challenges such as low yields, metabolic bottlenecks, or product toxicity:

Protein Engineering: Fusing enzymes that catalyze sequential steps, such as GPPS and PS, can create a substrate channel that increases efficiency and prevents the diversion of intermediates to other pathways. acs.org

Process Optimization: Co-culture systems, where different parts of a pathway are engineered into separate strains, can balance the metabolic load. nih.gov Furthermore, cell-free biosynthetic systems, which use a cocktail of purified enzymes in vitro, can achieve extremely high titers of monoterpenes like pinene (up to 14.9 g/L) and limonene, bypassing the limits of cellular toxicity entirely. nih.govosti.govescholarship.org

Host Tolerance Engineering: Modifying the host strain through adaptive laboratory evolution can increase its tolerance to the toxicity of monoterpene products, allowing for higher accumulation. nih.gov

These synthetic biology approaches not only provide a scalable and cost-effective production platform but also facilitate the discovery and characterization of new enzymes and pathways. ukri.org

Component/StrategyFunctionExample in Monoterpenoid Production
Engineered Host (e.g., E. coli)Provides the basic cellular machinery and primary metabolites.Serves as the chassis for the heterologous pathway. acs.org
Precursor Pathway (e.g., MEV)Increases the supply of IPP and DMAPP.Overexpression of mevalonate pathway genes to boost GPP availability. nih.gov
Heterologous Biosynthetic GenesCatalyze the specific steps to the final product.Introducing genes for GPPS, Pinene Synthase, and a hydroxylating CYP. nih.gov
Protein FusionEnhance catalytic efficiency and substrate channeling.Creating a GPPS-PS fusion protein to directly convert GPP to pinene. acs.org
Cell-Free SystemsBypass cellular constraints and toxicity.Using a mixture of 27 purified enzymes to convert glucose to pinene. osti.govescholarship.org

Reactivity and Chemical Transformations

Oxidation Reactions of Pinane (B1207555) Scaffolds Leading to (-)-Pinocampheol

The synthesis of this compound and its diastereomer, (-)-isopinocampheol (B1672273), is frequently achieved through the transformation of pinene isomers, primarily α-pinene. A key method for this conversion is the hydroboration-oxidation reaction, which proceeds in a regioselective and stereoselective manner. libretexts.org This two-step process involves the addition of a borane (B79455) reagent across the double bond of the pinene scaffold, followed by oxidation of the resulting organoborane intermediate. libretexts.orgresearchgate.net

The hydroboration of (-)-α-pinene with borane (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS), leads to the formation of a dialkylborane, specifically diisopinocampheylborane (B13816774). researchgate.netsciforum.net The steric hindrance of the pinene structure guides the borane to add to the less hindered face of the double bond. libretexts.org Subsequent oxidation of this intermediate, typically with alkaline hydrogen peroxide (H₂O₂) or sodium perborate (B1237305) (NaBO₃), cleaves the carbon-boron bond and replaces it with a hydroxyl group, yielding isopinocampheol with high purity. researchgate.netsioc-journal.cnorgsyn.org The oxidation step occurs with retention of configuration at the carbon atom. libretexts.org

One documented synthesis involves reacting (-)-α-pinene with sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·(C₂H₅)₂O) in tetrahydrofuran (B95107) (THF) to generate diisopinocampheylborane in situ. This intermediate is then oxidized with sodium perborate tetrahydrate to produce (-)-isopinocampheol as a white solid with a yield of 89.5% and a purity of 97.4%. researchgate.netsioc-journal.cn An alternative method using sodium perborate as the oxidizing agent has been noted for its mild conditions and high yields, proving to be a convenient alternative to the traditional hydrogen peroxide/sodium hydroxide (B78521) system. orgsyn.org

The choice of reagents and reaction conditions can influence the product distribution. For instance, the hydroboration of α-pinene followed by isomerization of the organoborane can lead to different ratios of pinane alcohols. researchgate.net Studies on the heterogeneous reactions of α-pinene on mineral surfaces like kaolinite (B1170537) and hematite (B75146) have also shown the formation of oxidation products, including isopinocampheol. acs.org

Table 1: Synthesis of (-)-Isopinocampheol via Oxidation of (-)-α-Pinene

Starting Material Reagents Oxidizing Agent Product Yield Purity Reference
(-)-α-Pinene NaBH₄, BF₃·(C₂H₅)₂O in THF Sodium perborate tetrahydrate (-)-Isopinocampheol 89.5% 97.4% researchgate.net, sioc-journal.cn
(-)-α-Pinene Borane-tetrahydrofuran Sodium perborate tetrahydrate (+)-Isopinocampheol 91-92% 96.4% ee orgsyn.org
(-)-α-Pinene BH₃·SMe₂ H₂O₂ (-)-Isopinocampheol High N/A sciforum.net
(1R)-(+)-α-Pinene Diborane (B8814927) H₂O₂, NaOH (+)-Isopinocampheol N/A >99% ee orgsyn.org
α-Pinene LiBH₄, BF₃·Et₂O (2h isomerization) H₂O₂, NaOH Pinocampheol 14-22% N/A researchgate.net
α-Pinene LiBH₄, H₂SO₄ H₂O₂, NaOH Isopinocampheol Main Product N/A researchgate.net

Esterification and Other Functional Group Transformations

This compound, as a secondary alcohol, can undergo various functional group transformations, with oxidation and esterification being the most prominent. cymitquimica.comorganic-synthesis.comsolubilityofthings.com

The oxidation of the hydroxyl group in isopinocampheol to a carbonyl group yields the corresponding ketone, isopinocamphone (B82297). This transformation is a common subsequent step after the synthesis of isopinocampheol from α-pinene. researchgate.netsioc-journal.cn Various oxidizing agents can be employed for this purpose. For example, (-)-isopinocampheol can be oxidized using hydrogen peroxide with a vanadium phosphorus oxide catalyst, achieving a yield of over 88%. researchgate.netsioc-journal.cn Another effective reagent is pyridinium (B92312) dichromate (PDC), which has been used to oxidize (-)-isopinocampheol to (+)-isopinocamphone in 75% yield. nih.gov

Esterification is another key reaction of this compound, where it reacts with carboxylic acids or their derivatives to form esters. cymitquimica.comgoogle.com These reactions can be catalyzed by acids or involve the use of coupling agents. Pinocampheol-derived esters are valuable in various applications, including as starting materials for other biologically active compounds. ontosight.ai For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the hydroxyl group of this compound can be derivatized, for instance, by reacting with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether. vulcanchem.com This increases the volatility of the compound for better chromatographic analysis. vulcanchem.com

Mechanistic studies have also explored the reactions of isopinocampheol with acidified sulfate (B86663) particles, which is relevant to atmospheric chemistry. These studies propose pathways for the formation of organosulfates, highlighting the reactivity of the hydroxyl group. nih.govacs.org

Table 2: Examples of Functional Group Transformations of Isopinocampheol

Starting Material Reagents Transformation Product Yield Reference
(-)-Isopinocampheol H₂O₂, Vanadium phosphorus oxide catalyst Oxidation (-)-Isopinocamphone >88% researchgate.net, sioc-journal.cn
(-)-Isopinocampheol Pyridinium dichromate (PDC) Oxidation (+)-Isopinocamphone 75% nih.gov
This compound Trimethylsilyl (TMS) agent Silylation This compound TMS ether N/A vulcanchem.com
(+)-Isopinocampheol Dithiophosphoric acid derivative Esterification O,O´-bis[(+)-isopinocampheyl] dithiophosphoric acid N/A sigmaaldrich.com

Synthesis of Novel this compound Derivatives

The chiral scaffold of this compound and its isomers serves as a valuable starting material for the synthesis of novel derivatives with potential biological activities. ontosight.airesearchgate.net The inherent stereochemistry of the pinane framework is exploited to create complex chiral molecules. researchgate.net

A significant area of research has been the development of antiviral agents. A series of (-)-isopinocampheol derivatives were synthesized by modifying the molecule with various heterocycles and linkers. nih.gov Among these, derivatives featuring an N-alkylpiperazine cycle demonstrated potent activity against filoviruses. nih.govmedchemexpress.com These compounds are thought to exert their antiviral effect by binding to the surface glycoproteins of viruses like Ebola and Marburg, and they have also been shown to possess lysosomotropic properties. nih.govnsu.ru For example, certain derivatives displayed half-maximal inhibitory concentrations (IC₅₀) in the range of 1.4–20 μМ against Lenti-EboV-GP infection. nih.gov

In another line of research, (+)-isopinocampheol has been used to synthesize chiral phosphorus dithioic acids. These compounds have been evaluated for their fungicidal activity, demonstrating the utility of the pinocampheol backbone in developing new agrochemicals. sigmaaldrich.comresearchgate.netlookchem.com The synthesis involves reacting the alcohol with a phosphorus- and sulfur-containing reagent to create the dithiophosphoric acid ester. sigmaaldrich.com

The synthesis of these derivatives often involves multi-step reaction sequences starting from the pinane alcohol. researchgate.netnih.gov These synthetic strategies leverage the reactivity of the hydroxyl group to introduce new functional moieties and build molecular complexity, leading to compounds with diverse and potentially useful biological profiles. nih.gov

Table 3: Biologically Active Derivatives Synthesized from Isopinocampheol

Parent Compound Derivative Class Target Application Key Findings Reference
(-)-Isopinocampheol N-alkylpiperazine derivatives Antiviral (Filoviruses) IC₅₀ values of 1.4–20 μМ against Lenti-EboV-GP infection. nih.gov, nsu.ru
(+)-Isopinocampheol O,O´-bis-dithiophosphoric acids Fungicidal Showed antifungal effects. researchgate.net, sigmaaldrich.com
(-)-Isopinocampheol General derivatives Antiviral (Ebola, Marburg) Inhibit infection, possibly via glycoprotein (B1211001) binding. medchemexpress.com

Applications in Asymmetric Synthesis

(-)-Pinocampheol as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of one or more reactions. wikipedia.orgdu.ac.in The auxiliary is attached to an achiral substrate, and its innate chirality blocks one face of the molecule, forcing a reagent to attack from the less sterically hindered face. wikipedia.orgcureffi.org This process induces the formation of a specific stereoisomer. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

Terpenes, including derivatives of α-pinene from which this compound is sourced, are a major class of natural products utilized as chiral auxiliaries. du.ac.in While direct applications of this compound itself as an auxiliary are specific, its derivatives and related pinane (B1207555) structures are employed to influence reactions such as alkylations, cycloadditions, and aldol (B89426) reactions. du.ac.insfu.ca The effectiveness of the auxiliary is measured by the diastereomeric excess (d.e.) of the product mixture, which indicates the preference for one diastereomer over the other. york.ac.uk

Table 1: Representative Asymmetric Reactions Using Terpene-Derived Chiral Auxiliaries

Reaction TypeChiral Auxiliary ClassSubstrateDiastereoselectivity
Diels-Alder ReactionAcetal from C2-symmetric diolAcrylate derivative91:9 d.r.
AlkylationPseudoephedrine amideCarboxylic acid derivative>95% d.e.
Aldol ReactionValine-derived oxazolidinoneEnolateHigh d.e.
Michael AdditionCamphorsultamα,β-Unsaturated ester>98% d.e.

This table illustrates the types of reactions where chiral auxiliaries derived from natural products are effective. The data represents findings for auxiliaries with similar operational principles to pinane-based scaffolds.

Stereoselective Reactions Mediated by this compound Scaffolds

The pinane scaffold, the core structure of this compound, can be incorporated as a permanent feature into a chiral catalyst or reagent to mediate stereoselective transformations. numberanalytics.com In this role, the scaffold's rigid conformation and defined stereocenters create a chiral environment that dictates how a substrate binds and reacts, leading to the preferential formation of one enantiomer. mdpi.com

A prominent example is the enantioselective addition of organozinc reagents to aldehydes. mdpi.com Chiral aminodiol ligands synthesized from (-)-β-pinene, a precursor to the pinocampheol family, have been shown to be effective catalysts for the addition of diethylzinc (B1219324) to various aldehydes. mdpi.com The reaction generates chiral secondary alcohols, which are important building blocks for natural products and bioactive compounds, with high levels of enantiomeric excess (% ee). mdpi.com The specific regio- and stereochemistry of the aminodiol ligand, which is built upon the pinane framework, is crucial for achieving high enantioselectivity. mdpi.com

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Pinane-Based Aminodiol Ligand

Aldehyde SubstrateProductYield (%)Enantiomeric Excess (% ee)
Benzaldehyde1-Phenyl-1-propanol9895
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol9696
4-Methylbenzaldehyde1-(4-Methylphenyl)-1-propanol9492
2-Naphthaldehyde1-(2-Naphthyl)-1-propanol9594
Cinnamaldehyde1-Phenylpent-1-en-3-ol8588

Data sourced from research on chiral aminodiols derived from natural (-)-β-pinene. mdpi.com

Development of New Chiral Reagents and Ligands from this compound

The development of novel chiral ligands and catalysts is essential for advancing the field of asymmetric catalysis. nih.govsnnu.edu.cnrsc.org this compound and its readily available precursors, such as (-)-β-pinene, serve as valuable starting materials for the synthesis of new chiral molecules designed for specific applications. mdpi.com The synthetic modification of this natural product allows for the creation of libraries of ligands whose electronic and steric properties can be fine-tuned.

For instance, a library of pinane-based chiral aminodiols has been prepared from (-)-β-pinene. mdpi.com The synthesis involves a sequence of well-established reactions:

Oxidation: (-)-β-pinene is oxidized to produce (-)-nopinone.

Functionalization: The nopinone (B1589484) is converted to an allylic alcohol intermediate.

Stereoselective Epoxidation: The double bond of the allylic alcohol is epoxidized with high stereoselectivity.

Ring Opening: The resulting epoxide is opened by reacting it with various primary and secondary amines to yield a diverse set of aminodiol ligands. mdpi.com

These novel ligands have been successfully applied as catalysts in the asymmetric addition of diethylzinc to aldehydes, demonstrating the value of the pinane scaffold as a foundational block for ligand design. mdpi.com This strategy of deriving new chiral architectures from abundant natural products is a cornerstone of modern asymmetric synthesis. rsc.org

Mechanistic Biological Studies and Enzyme Interactions

In Vitro Studies of Enzyme Inhibition

The evaluation of a compound's ability to inhibit specific enzymes is a crucial step in understanding its pharmacological potential. In vitro enzyme inhibition studies are designed to determine the potency and mechanism by which a molecule, such as (-)-Pinocampheol, can modulate an enzyme's activity. nih.govmdpi.com These assays are fundamental in drug discovery for identifying lead compounds that can target enzymes involved in various disease pathways. mdpi.comclinicaleducation.org

Enzyme inhibition kinetics are studied to understand how an inhibitor interacts with an enzyme and its substrate. nih.gov The potency of an inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com A lower IC50 value signifies a more potent inhibitor. mdpi.com

To elucidate the mechanism, kinetic experiments are performed by measuring reaction rates at various substrate and inhibitor concentrations. researchgate.net The data is often analyzed using graphical methods, such as the Lineweaver-Burk plot, to determine the type of inhibition. researchgate.net The primary reversible inhibition mechanisms include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing directly with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, which alters the enzyme's conformation and reduces its catalytic efficiency. In pure non-competitive inhibition, the inhibitor's binding does not affect substrate binding, and vice versa. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both substrate binding and catalytic activity. nih.gov

The inhibitor constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex, is a more precise measure of inhibitor potency than the IC50 value. researchgate.net

Table 1: Characteristics of Reversible Enzyme Inhibition Types

Inhibition TypeEffect on VmaxEffect on KmDescription
CompetitiveUnchangedIncreasesInhibitor binds only to the enzyme's active site, competing with the substrate. nih.gov
Non-competitiveDecreasesUnchangedInhibitor binds to an allosteric site, affecting catalysis but not substrate binding. nih.gov
UncompetitiveDecreasesDecreasesInhibitor binds only to the enzyme-substrate complex.
MixedDecreasesVaries (Increases or Decreases)Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. nih.gov

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are common targets for inhibition studies, particularly in the context of neurodegenerative diseases. nih.govfrontiersin.orgcitius.technology The inhibition of these enzymes increases the levels of certain neurotransmitters in the brain. frontiersin.orgcitius.technology While specific kinetic data for this compound are not widely detailed in the surveyed literature, compounds with similar structures are often evaluated for their effects on these enzymes. nih.govnih.gov

Identifying enzyme inhibitors from a vast number of compounds requires efficient and reliable screening methods. nih.gov These in vitro assays form the basis of high-throughput screening (HTS) campaigns in drug discovery. nih.govnih.gov

A widely used method is the spectrophotometric assay, which measures changes in light absorbance resulting from the enzymatic reaction. researchgate.net For example, the Ellman's method is a colorimetric assay frequently used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.govresearchgate.net

Other advanced screening platforms include:

High-Performance Liquid Chromatography (HPLC): Immobilized enzyme reactors can be integrated with HPLC systems to screen for inhibitors by observing changes in enzyme activity after the injection of potential inhibitors and a substrate. clinicaleducation.org

Mass Spectrometry (MS): Techniques like Surface Plasmon Resonance coupled with Mass Spectrometry (SPR-MS) allow for the real-time monitoring of enzyme-inhibitor binding and subsequent analysis of the products.

Quantitative High-Throughput Screening (qHTS): This approach uses automated liquid handling and detection systems to test thousands of compounds in a concentration-response format, allowing for the rapid identification of potent inhibitors from large chemical libraries. nih.gov

Virtual Screening: Computational methods, such as molecular docking, are used to predict the binding affinity of compounds to an enzyme's active site, helping to prioritize candidates for in vitro testing. researchgate.netplos.org

Table 2: Comparison of Enzyme Inhibitor Screening Methodologies

MethodologyPrinciplePrimary UseKey Advantage
Spectrophotometry (e.g., Ellman's)Measures color change from an enzymatic reaction. nih.govInitial screening, kinetic analysis.Simple, rapid, and cost-effective.
HPLC-Based AssaysChromatographic separation of substrates and products from an immobilized enzyme reactor. clinicaleducation.orgScreening complex mixtures, kinetic studies.High sensitivity and selectivity. clinicaleducation.org
Quantitative HTS (qHTS)Automated testing of large compound libraries at multiple concentrations. nih.govLarge-scale primary screening.Provides dose-response curves for many compounds simultaneously. nih.gov
Molecular DockingComputer simulation of inhibitor binding to an enzyme's target site. researchgate.netVirtual screening of large databases before lab testing.Cost-effective and time-saving for prioritizing compounds. plos.org

In Vitro Studies of Other Biological Activities

The antioxidant capacity of natural compounds is often evaluated through their ability to scavenge free radicals. frontiersin.orgresearchgate.net A prevalent method for this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comencyclopedia.pubresearchgate.net DPPH is a stable free radical with a deep violet color. researchgate.net When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color fades to yellow, a change that can be quantified by measuring the decrease in absorbance at a specific wavelength. mdpi.comencyclopedia.pub

The primary mechanisms by which phenolic and terpenoid antioxidants react with radicals like DPPH are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, quenching it. encyclopedia.pubnih.gov

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. encyclopedia.pubnih.gov

The efficiency of a compound as an antioxidant in this assay is determined by its molecular structure, particularly the presence of functional groups like hydroxyls that can readily donate a hydrogen atom. nih.govnih.gov

The antimicrobial properties of many natural compounds, including terpenes, are often attributed to their ability to compromise the integrity of microbial cell membranes. smolecule.comfrontiersin.orgfrontiersin.org The proposed mechanism involves the compound partitioning into the lipid bilayer of the bacterial cell membrane. mdpi.commdpi.com This interaction disrupts the membrane's structure and function, leading to several detrimental effects:

Increased Permeability: The disruption of the lipid bilayer increases the membrane's permeability to ions and other small molecules. mdpi.comnih.gov

Leakage of Cellular Contents: The loss of membrane integrity causes the leakage of essential intracellular components, such as potassium ions, ATP, proteins, and nucleic acids. mdpi.comnih.gov

Dissipation of Ion Gradients: The uncontrolled movement of ions across the damaged membrane dissipates the proton motive force, which is critical for ATP synthesis and transport processes.

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential enzymes that are embedded within it. mdpi.com

This cascade of events ultimately leads to the inhibition of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect). frontiersin.orgmdpi.com The lipophilic nature of monoterpenoids like this compound facilitates their interaction with the lipid components of bacterial membranes.

A key mechanism underlying the anti-inflammatory activity of many natural products is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway. nih.govnih.govmdpi.com NF-κB is a transcription factor that plays a central role in regulating the immune and inflammatory responses. nih.govecrjournal.com

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.govdovepress.com When the cell is exposed to pro-inflammatory stimuli (such as lipopolysaccharide, LPS), a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. nih.govnih.gov This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of genes encoding pro-inflammatory proteins. clinicaleducation.orgdovepress.com

These proteins include:

Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). mdpi.com

Inflammatory Enzymes: Including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). frontiersin.orgmdpi.com

By inhibiting the NF-κB pathway, a compound can prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the production of these inflammatory mediators. clinicaleducation.orgnih.govnih.gov This action effectively dampens the inflammatory response at a molecular level. smolecule.commdpi.com

This compound as a Molecular Scaffold for Bioactive Compound Development

The rigid, bicyclic framework of monoterpenes like this compound presents an attractive and versatile platform for the development of novel bioactive compounds. This inherent chirality and defined three-dimensional structure make it an excellent starting point, or "scaffold," for the synthesis of more complex molecules with specific biological targets. The principle of using natural product scaffolds is a cornerstone of modern medicinal chemistry, often referred to as biology-oriented synthesis (BIOS). This approach leverages the evolutionary pre-validation of natural product structures as biologically relevant starting points for drug discovery. In this context, this compound and its stereoisomers serve as valuable chiral building blocks for creating libraries of new compounds with potential therapeutic applications.

Recent research has highlighted the potential of derivatives of (-)-isopinocampheol (B1672273), a stereoisomer of this compound, in the development of antiviral agents. A 2024 study detailed the synthesis of a series of (+)-fenchol and (-)-isopinocampheol derivatives and evaluated their efficacy against filoviruses, such as Ebola (EboV) and Marburg (MarV) viruses. nih.gov The study focused on modifying the scaffold by introducing different heterocyclic moieties and varying the length of the linker connecting the heterocycle to the pinocampheol framework.

The most potent antiviral activities were observed in derivatives that incorporated an N-alkylpiperazine cycle. nih.gov These compounds demonstrated significant inhibitory effects on the entry of the viruses into host cells, with half-maximal inhibitory concentrations (IC50) in the low micromolar range against Lenti-EboV-GP infection. nih.gov The mechanism of action is believed to involve the binding of these derivatives to the surface glycoproteins (GPs) of the viruses, thereby interfering with the viral entry process. nih.gov It was also noted that the binding to the Marburg virus GP was less efficient than to the Ebola virus GP. nih.gov Furthermore, the study suggested that the antiviral activity might be enhanced by the lysosomotropic properties of these compounds, indicating a potential dual mechanism of action. nih.gov

The detailed findings from this research underscore the value of the pinocampheol scaffold in generating potent antiviral compounds. The structure-activity relationship (SAR) data derived from such studies are crucial for the rational design of even more effective therapeutic agents.

Table 1: Antiviral Activity of (-)-Isopinocampheol Derivatives

Compound Type Target Virus IC50 (µM) Reference
N-alkylpiperazine derivatives of (-)-isopinocampheol Lenti-EboV-GP 1.4 - 20 nih.gov
N-alkylpiperazine derivatives of (--)-isopinocampheol Lenti-MarV-GP 11.3 - 47 nih.gov

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

No published studies were found that specifically detail molecular modeling or docking simulations involving (-)-Pinocampheol. Therefore, there is no available data on its predicted interactions with proteins or analyses of its binding within enzyme active sites.

Ligand-Protein Interaction Prediction

Information regarding the prediction of ligand-protein interactions for this compound through computational methods is not available in the current scientific literature.

Enzyme Active Site Analysis

There are no publicly accessible studies that have performed computational analyses of the interaction of this compound within enzyme active sites.

Quantum Chemical Calculations

Electronic Structure and Reactivity Predictions

Specific predictions of the electronic structure and chemical reactivity of this compound based on quantum chemical calculations have not been reported in the literature.

Spectroscopic Data Simulation and Validation

There are no available studies that have used quantum chemical calculations to simulate and validate the spectroscopic data of this compound.

Structure-Activity Relationship (SAR) Studies

No formal Structure-Activity Relationship (SAR) studies for this compound, based on computational methods or experimental data, were found in the reviewed literature.

In Silico Screening and Computational Drug Design Principles

In the realm of modern drug discovery, in silico screening and computational drug design have emerged as indispensable tools for the identification and optimization of novel therapeutic agents. These computational approaches leverage the power of computer simulations and modeling to predict the interactions between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. This allows for the rapid and cost-effective evaluation of large libraries of compounds, prioritizing those with the highest potential for desired biological activity before undertaking expensive and time-consuming laboratory experiments.

The fundamental principle behind in silico screening lies in the concept of molecular recognition, where the biological effect of a drug is initiated by its binding to a specific target molecule. Computational methods aim to model this binding process and estimate the strength of the interaction, often expressed as a binding affinity or docking score. A lower docking score generally indicates a more stable and favorable interaction between the ligand and the target.

One of the most widely used techniques in in silico screening is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By simulating the conformational space of both the ligand and the receptor's active site, molecular docking algorithms can identify the most likely binding mode and provide a quantitative estimation of the binding affinity.

While comprehensive computational studies focused solely on this compound are not extensively documented, existing research on related compounds and phytoconstituents provides valuable insights into its potential interactions with various biological targets. For instance, in a study investigating the anti-bacterial potential of phytoconstituents from Calotropis gigantea, Pinocampheol was docked against the Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS) protein. This enzyme is crucial for bacterial protein synthesis, making it a viable target for antibiotic development. The docking analysis revealed a binding energy of -5.2 kcal/mol for Pinocampheol, suggesting a moderate inhibitory potential against this bacterial enzyme medcraveonline.com.

Similarly, in the exploration of thioterpenoids as potential antithrombotic drugs, derivatives of pinocampheol were investigated for their interaction with the P2Y12 receptor, a key player in platelet aggregation. Molecular docking was employed to predict the localization and binding of these compounds within the receptor, indicating their potential as platelet aggregation inhibitors nih.gov. Although the specific docking score for the parent this compound was not the central focus, this study highlights the utility of computational methods in exploring the therapeutic potential of pinocampheol-based structures.

The process of computational drug design often begins with the identification of a biological target implicated in a particular disease. The three-dimensional structure of this target, obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling, is then used for virtual screening of compound libraries. These libraries can contain thousands to millions of molecules, including natural products like this compound.

The screening process filters these libraries based on various criteria, including drug-likeness (adherence to properties common in existing drugs, such as Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and, most importantly, the predicted binding affinity to the target. Hits from this virtual screening are then prioritized for experimental validation.

The following table summarizes the reported in silico docking results for Pinocampheol against a specific biological target, illustrating the application of these computational principles.

CompoundTarget ProteinOrganismDocking Score (kcal/mol)Potential Therapeutic Area
PinocampheolTyrosyl-tRNA synthetase (TyrRS)Staphylococcus aureus-5.2Antibacterial

This data, while limited, demonstrates the application of in silico screening to predict the biological activity of this compound. The docking score against S. aureus TyrRS provides a computational basis for further experimental investigation of its potential as an antibacterial agent. The principles of computational drug design suggest that this compound could be further optimized through chemical modifications to improve its binding affinity and selectivity for this or other identified targets.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing (-)-Pinocampheol with high enantiomeric excess, and how can potential racemization be minimized during purification?

  • Methodological Answer : The synthesis of this compound typically involves asymmetric catalysis or chiral pool strategies. Key parameters include catalyst selection (e.g., Sharpless epoxidation catalysts) and reaction temperature control to preserve stereochemical integrity. Purification via chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases) is critical. Racemization risks can be mitigated by avoiding high temperatures during solvent evaporation and employing mild acidic/basic conditions. Validation of enantiomeric purity should be performed using polarimetry coupled with chiral HPLC .

Q. Which analytical techniques are considered gold standards for confirming the stereochemical configuration of this compound, and what validation steps are required?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. Complementary techniques include circular dichroism (CD) spectroscopy and nuclear Overhauser effect (NOE) NMR experiments. For routine validation, enantioselective HPLC or GC with chiral columns should be cross-referenced against authentic standards. Reproducibility across multiple batches and interlaboratory validation are essential to confirm accuracy .

Advanced Research Questions

Q. How should researchers design comparative studies to evaluate the biological activity of this compound against its enantiomer, ensuring statistical robustness?

  • Methodological Answer : Utilize the P-E/I-C-O framework (Population: cell lines/animal models; Exposure: (-)- vs. (+)-enantiomer; Control: vehicle/racemic mixture; Outcome: IC50, binding affinity). Employ blinded experimental designs and dose-response curves to minimize bias. Statistical power analysis should guide sample size determination, and ANOVA with post-hoc tests (e.g., Tukey’s HSD) is recommended for multi-group comparisons. Replicate studies across independent labs enhance validity .

Q. What systematic approaches are recommended for resolving discrepancies in reported pharmacokinetic data of this compound across different in vivo models?

  • Methodological Answer : Conduct a meta-analysis to identify confounding variables (e.g., species differences, administration routes). Standardize protocols for plasma sampling intervals, LC-MS/MS quantification methods, and bioavailability calculations. Cross-validate findings using in vitro hepatocyte models and cytochrome P450 inhibition assays to isolate metabolic stability factors. Transparent reporting of raw data in supplementary materials is critical for reproducibility .

Q. How can computational modeling be integrated with experimental data to predict the metabolic pathways of this compound?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to identify cytochrome P450 binding sites with quantitative structure-activity relationship (QSAR) models. Validate predictions using in vitro microsomal assays and high-resolution mass spectrometry (HRMS) for metabolite identification. Machine learning algorithms (e.g., random forest regression) can correlate computational descriptors with experimental clearance rates, provided training datasets are sufficiently large and diverse .

Data Contradiction and Reproducibility

Q. What strategies are effective in addressing conflicting reports on this compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer : Systematically evaluate variables such as cell culture conditions (e.g., serum concentration, passage number), compound solubility (via DLS or NMR), and assay endpoints (e.g., MTT vs. apoptosis markers). Collaborative replication studies using standardized protocols (e.g., NIH Principles and Guidelines for Reporting Preclinical Research) can isolate methodological inconsistencies. Public deposition of raw flow cytometry or microscopy data in repositories like Figshare enhances transparency .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound’s neuroprotective mechanisms?

  • Methodological Answer :

  • Feasible : Ensure access to chiral-analytical facilities and transgenic animal models.
  • Interesting : Focus on understudied pathways (e.g., Nrf2-ARE signaling).
  • Novel : Investigate enantiomer-specific modulation of mitochondrial ROS.
  • Ethical : Adhere to ARRIVE guidelines for in vivo experiments.
  • Relevant : Align with translational goals for neurodegenerative diseases.
    Pilot studies using siRNA knockdown in neuronal cultures can preliminarily validate hypotheses before scaling to in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.